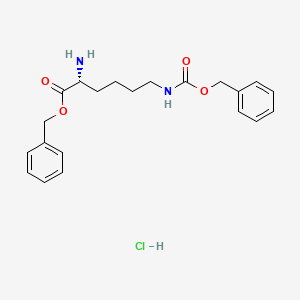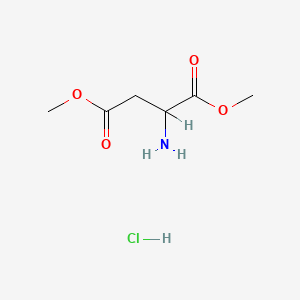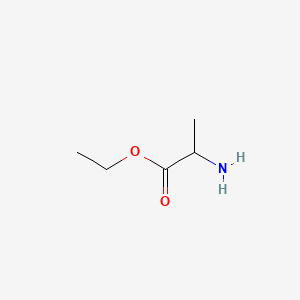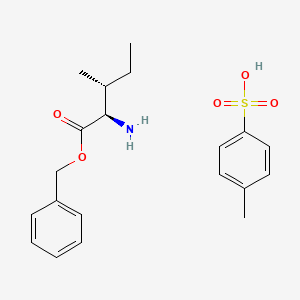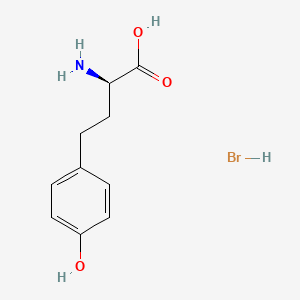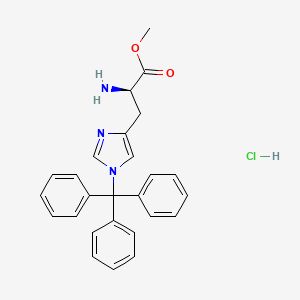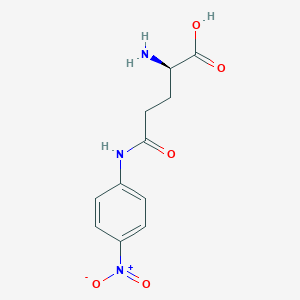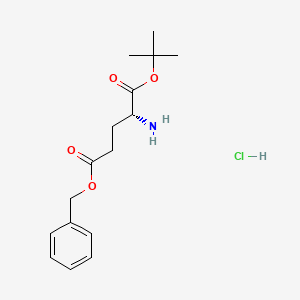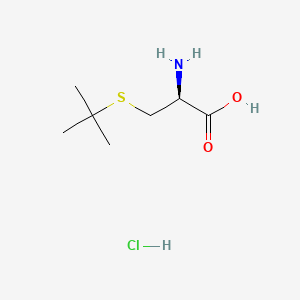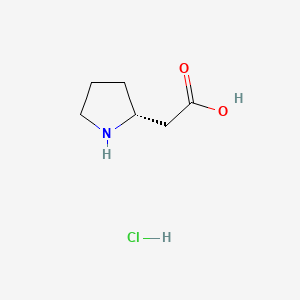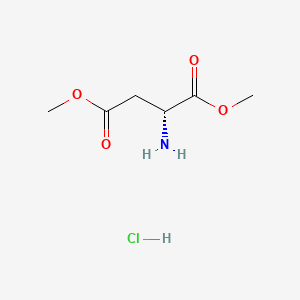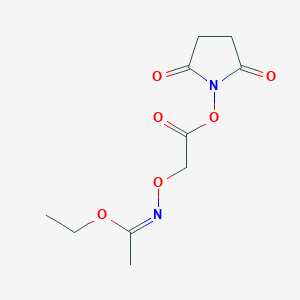
Eei-Aoa-OSu
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(1-Ethoxyethylidene)-2-aminooxyacetic acid N-hydroxysuccinimidyl ester” is a chemical compound used in the synthesis of molecular conjugates through chemoselective ligations . It’s part of a strategy to prepare complex macromolecules with diverse functional elements .
Synthesis Analysis
The synthesis of this compound involves the preparation of chemoselectively addressable peptides allowing successive oxime ligations and/or alkyne–azide cycloaddition (“click”) reactions of various biomolecules . This modular synthetic approach can be applied to a broad range of purposes .Molecular Structure Analysis
The molecular structure of “N-(1-Ethoxyethylidene)-2-aminooxyacetic acid N-hydroxysuccinimidyl ester” can be analyzed using 1H NMR (CDCl3, 300 MHz) with δ = 4.78 (s, 2H), 4.01 (q, 2H, J = 7.2 Hz), 2.84 (s, 4H), 1.98 (s, 3H), 1.28 (t, 3H, J = 7.2 Hz) .Chemical Reactions Analysis
The chemical reactions involving this compound are highly efficient for the preparation of relevant macromolecules such as synthetic vaccines, synthetic proteins, antiviral drugs, or anticancer agents . It benefits from the high reactivity between aminooxy and carbonyl groups .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(1-Ethoxyethylidene)-2-aminooxyacetic acid N-hydroxysuccinimidyl ester” can be analyzed using 1H NMR (CDCl3, 300 MHz) with δ = 4.78 (s, 2H), 4.01 (q, 2H, J = 7.2 Hz), 2.84 (s, 4H), 1.98 (s, 3H), 1.28 (t, 3H, J = 7.2 Hz) .Applications De Recherche Scientifique
Stratégies de bioconjugaison
Eei-Aoa-OSu joue un rôle crucial dans diverses stratégies de bioconjugaison {svg_1}. La ligation d'oxime, une technique qui utilise ce composé, est un outil puissant dans ces stratégies {svg_2}. Elle permet la synthèse rapide et efficace de conjugués peptide-stéroïde et peptide-polymère de peptides aminooxy-modèles {svg_3}.
Préparation de conjugués multivalents
Le composé est utilisé dans une stratégie de ligation d'oxime efficace pour préparer des conjugués multivalents {svg_4}. Ces conjugués sont utiles dans l'étude des interactions biomoléculaires et peuvent être utilisés pour développer de nouveaux agents thérapeutiques {svg_5}.
Synthèse de peptides contenant des aminooxy
This compound est utilisé dans la synthèse en phase solide étape par étape (SPPS) de peptides contenant des aminooxy {svg_6}. Cette méthode empêche la N-overacylation de la fonction NH-O lors de son incorporation ou par l'élongation de la chaîne peptidique {svg_7}.
Préparation de plateformes biomoléculaires bifonctionnalisées
Le composé est utilisé dans la préparation de plateformes biomoléculaires bifonctionnalisées utilisant la ligation d'oxime {svg_8}. Ces plateformes ont des applications dans l'étude des systèmes biologiques et le développement de nouveaux médicaments {svg_9}.
Synthèse de peptides tétracycliques contraints
This compound est utilisé dans la synthèse de peptides tétracycliques contraints {svg_10}. Ces peptides ont des applications potentielles dans la découverte et le développement de médicaments {svg_11}.
Développement de réactifs de couplage écologiques et rentables
Le composé fait partie d'une nouvelle génération de réactifs de couplage qui produisent des sous-produits qui peuvent être facilement récupérés et réutilisés pour la synthèse du même réactif {svg_12}. Cela rend la méthode plus écologique et rentable {svg_13}.
Mécanisme D'action
Target of Action
Eei-Aoa-OSu, also known as N-(1-Ethoxyethylidene)-2-aminooxyacetic acid N-hydroxysuccinimidyl ester, is a compound used in peptide synthesis . The primary targets of this compound are the aminooxy groups in peptides . The compound acts as a protecting group, preventing N-overacylation during peptide synthesis .
Mode of Action
This compound interacts with its targets by binding to the aminooxy groups in peptides . This binding prevents N-overacylation, a common issue in peptide synthesis . By acting as a protective group, this compound ensures the correct formation of peptides, contributing to the successful synthesis of these important biological molecules .
Biochemical Pathways
It is known that the compound plays a crucial role in peptide synthesis . Peptides are key components of many biological processes, including signal transduction, immune response, and cell-to-cell communication. Therefore, the successful synthesis of peptides, facilitated by this compound, can have downstream effects on numerous biochemical pathways.
Pharmacokinetics
As a compound used primarily in laboratory settings for peptide synthesis , its bioavailability, metabolism, and excretion within a biological system are not the main focus of research
Result of Action
The primary result of this compound’s action is the successful synthesis of peptides . By preventing N-overacylation, this compound ensures the correct formation of peptides . This contributes to the production of functional peptides, which play vital roles in numerous biological processes.
Action Environment
The action of this compound is influenced by various environmental factors in the laboratory setting, such as temperature, pH, and the presence of other reactants. These factors can affect the efficiency of this compound as a protecting group in peptide synthesis . .
Orientations Futures
The future directions of “N-(1-Ethoxyethylidene)-2-aminooxyacetic acid N-hydroxysuccinimidyl ester” could involve its use in the synthesis of highly sophisticated bioconjugate assemblies . Its use in orthogonal oxime bond formation and copper (I)-mediated alkyne–azide cycloaddition (CuAAC) reactions could be a very convenient method for achieving this .
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[(Z)-1-ethoxyethylideneamino]oxyacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O6/c1-3-16-7(2)11-17-6-10(15)18-12-8(13)4-5-9(12)14/h3-6H2,1-2H3/b11-7- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWVFJIBHWMWCHC-XFFZJAGNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=NOCC(=O)ON1C(=O)CCC1=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C(=N\OCC(=O)ON1C(=O)CCC1=O)/C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

